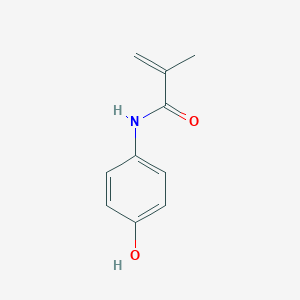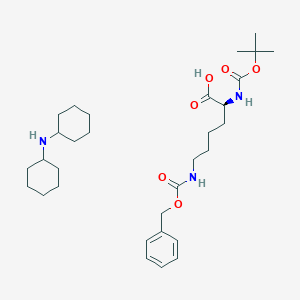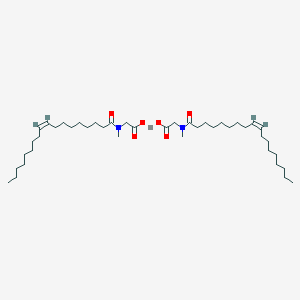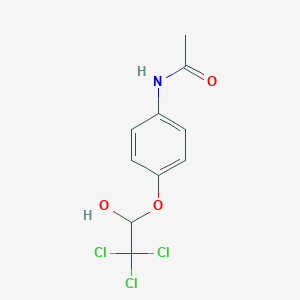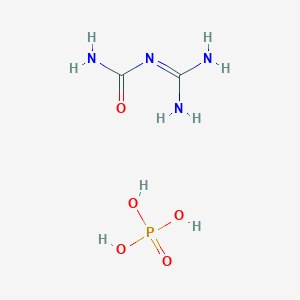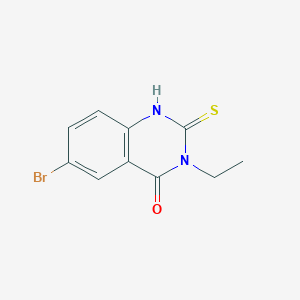
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone derivatives, such as 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one, are a class of compounds that have garnered interest due to their potential pharmacological properties. These compounds are structurally characterized by a quinazoline backbone and are known for their versatility in chemical reactions and biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, is achieved through a sequence involving the preparation of 2-amino-5-methylbenzoic acid, followed by cyclization and bromination steps to yield the final product . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one demonstrates the use of available chemicals and highlights the importance of halogenation in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. For example, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined to crystallize in the triclinic system, with specific unit cell parameters and stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Quinazolinone derivatives are reactive towards various nucleophiles due to the presence of electrophilic centers. The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents such as water, alcohols, ammonia, and amines results in the formation of different substituted quinazoline diones . Additionally, the halogen atoms on the quinazoline ring can facilitate the formation of Schiff base derivatives when treated with aryl aldehydes, which can lead to compounds with potential bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can significantly affect the compound's reactivity and interaction with biological targets. For instance, the inhibitory action of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives against human carbonic anhydrase isoforms suggests that these compounds can be tailored to exhibit specific biological activities . Phase-transfer catalysis has been employed to achieve alkylation and cycloalkylation of 2-mercaptoquinazolin-4(3H)-one, demonstrating the chemical versatility of these compounds .
科学的研究の応用
Role in Synthesis of Therapeutic Agents
"6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one" serves as a crucial intermediate in the synthesis of compounds with potential anticancer properties. For instance, a large-scale manufacturing process for an anticancer agent, thymitaq, from 6-bromo-5-methylanthranilic acid involves the formation of a bromoquinazolinone followed by a copper-mediated Ullman-like coupling, demonstrating its importance in drug synthesis (Malmgren et al., 2008).
Pharmacological Activities
Research has explored the pharmacological importance of substituted 6-bromoquinazolinones, including derivatives structurally related to "6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one." These compounds are known for their anti-inflammatory, analgesic, and antibacterial activities, underscoring the therapeutic potential of quinazolinone derivatives in addressing various health conditions (Ch. Rajveer et al., 2010).
特性
IUPAC Name |
6-bromo-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNKLURCHWRIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368564 |
Source


|
| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |
CAS RN |
18009-16-0 |
Source


|
| Record name | 6-Bromo-3-ethyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18009-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

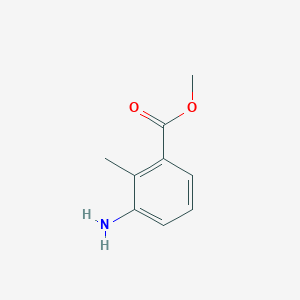


![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
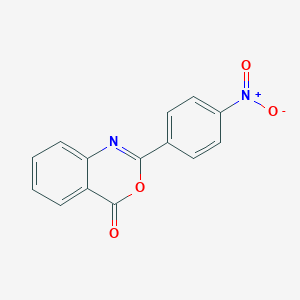

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
